(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol
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Overview
Description
(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, followed by the attachment of the thiolane ring and the introduction of the dimethylamino and hydroxymethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters to maintain consistency in product quality. Advanced techniques such as flow chemistry and automated synthesis are employed to enhance production rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine base or the thiolane ring.
Substitution: The dimethylamino group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution of the dimethylamino group can produce a wide range of functionalized compounds.
Scientific Research Applications
(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving purine metabolism.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features but lacking the thiolane ring and dimethylamino group.
Guanosine: Another purine nucleoside with a different base and functional groups.
Ribavirin: An antiviral compound with a similar purine base but different substituents.
Uniqueness
(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol is unique due to its specific combination of functional groups and structural features. The presence of the thiolane ring and the dimethylamino group distinguishes it from other purine derivatives, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17N5O3S |
---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O3S/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8+,9?,12-/m1/s1 |
InChI Key |
NKUSOPZCDPOALO-HRLNAYTHSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3C([C@H]([C@H](S3)CO)O)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(S3)CO)O)O |
Origin of Product |
United States |
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